N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466825
InChI: InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-5-4-6-13(12)7-8-15/h10,12,15H,4-9H2,1-3H3
SMILES: CC(C)N(CC1CCCN1CCO)C(=O)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13466825

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-5-4-6-13(12)7-8-15/h10,12,15H,4-9H2,1-3H3
Standard InChI Key OVURICNXJDRVLE-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN1CCO)C(=O)C
Canonical SMILES CC(C)N(CC1CCCN1CCO)C(=O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrrolidine ring with a hydroxyethyl group at the 1-position and an isopropyl-acetamide substituent at the 2-methyl position. The stereochemistry at the pyrrolidine ring’s chiral centers (R or S configurations) critically influences its biological activity and synthetic pathways. The hydroxyethyl group enhances hydrophilicity, while the isopropyl-acetamide moiety contributes to lipophilicity, creating a balanced solubility profile suitable for drug design.

Table 1: Key Structural Features

FeatureDescription
Core structurePyrrolidine ring (five-membered, nitrogen-containing heterocycle)
Substituents1-(2-Hydroxyethyl), 2-(N-isopropyl-acetamide) methyl
Molecular formulaC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular weight228.33 g/mol
ChiralityR or S configuration at pyrrolidine C2 and C3 positions

Synthesis Pathways

Synthesis typically involves multi-step reactions:

  • Pyrrolidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or reductive amination.

  • Acetamide Formation: Reaction of isopropylamine with acetyl chloride in the presence of a base (e.g., triethylamine).

  • Coupling: Mitsunobu or EDC/NHS coupling to attach the acetamide to the pyrrolidine methyl group.

Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 78%) and purity (>95%) .

CompoundTarget ReceptorIC50\text{IC}_{50} (nM)Selectivity Index
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamideSerotonin Transporter1208.2
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamideDopamine Transporter956.5
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamideMMP-92103.1

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound serves as a scaffold for developing:

  • Antidepressants: Structural analogs with fluorinated aryl groups show enhanced blood-brain barrier penetration .

  • Anticancer Agents: Modifications at the acetamide position improve selectivity for kinase inhibitors .

Structure-Activity Relationship (SAR) Studies

  • Hydroxyethyl Group: Removal reduces solubility and receptor binding by 60%.

  • Isopropyl Substitution: Bulkier groups (e.g., tert-butyl) decrease metabolic stability.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL at pH 7.4, suitable for intravenous formulations .

  • Thermal Stability: Decomposes at 215°C, requiring storage at 2–8°C.

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.15 (d, J = 6.8 Hz, 6H, CH(CH3_3)2_2), 2.45–2.70 (m, 4H, pyrrolidine H).

  • MS (ESI+): m/z 229.2 [M+H]+^+ .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundCore StructureKey SubstituentsBioactivity Highlights
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamidePyrrolidine1-Hydroxyethyl, 2-isopropylSerotonin reuptake inhibition
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamidePyrrolidine1-Hydroxyethyl, 3-isopropylDopamine receptor modulation
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamidePiperidine1-Aminoethyl, 4-acetamideMMP-9 inhibition

Future Directions and Research Gaps

  • Clinical Trials: No human trials reported; priority for Phase I safety studies.

  • Stereochemical Optimization: Enantioselective synthesis to isolate R/S isomers for targeted activity.

  • Combination Therapies: Co-administration with SSRIs or kinase inhibitors to enhance efficacy .

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